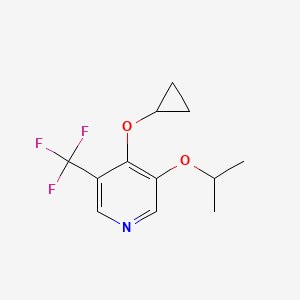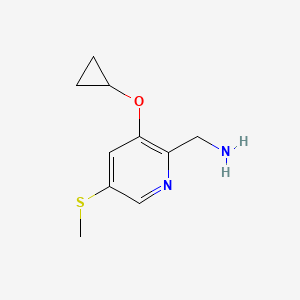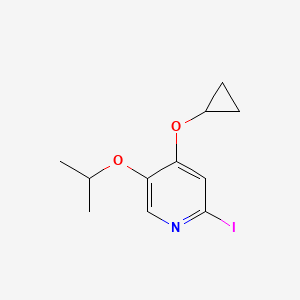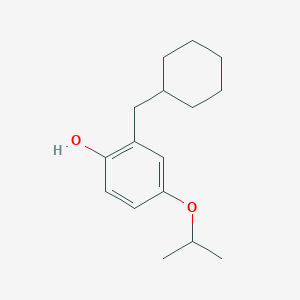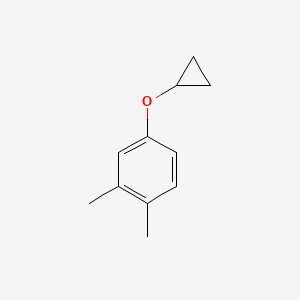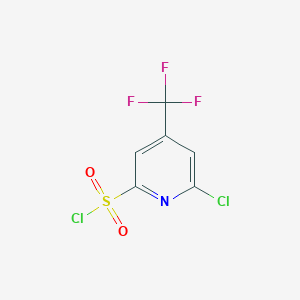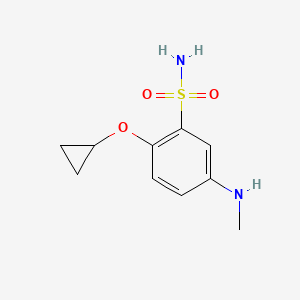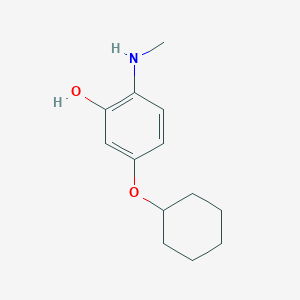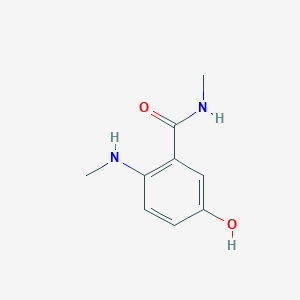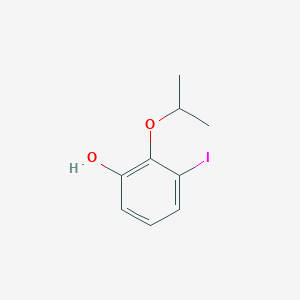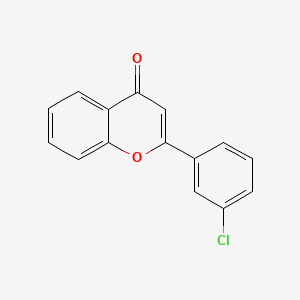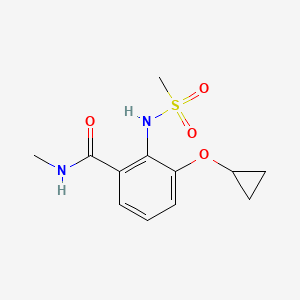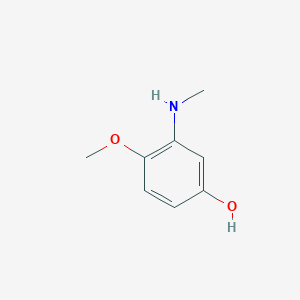
4-Methoxy-3-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(methylamino)phenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylamino)phenol typically involves the following steps:
Nitration: The starting material, 4-methoxyphenol, undergoes nitration to form 4-methoxy-3-nitrophenol.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methylation: The amino group is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be further reduced to form amines.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with phenolic structures.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(methylamino)phenol involves its interaction with various molecular targets:
Radical Scavenging: The phenolic group can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Modulation: It can modulate cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
4-Methoxyphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-Methylaminophenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-3-nitrophenol: Contains a nitro group instead of a methylamino group, leading to different chemical properties.
Uniqueness: 4-Methoxy-3-(methylamino)phenol is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-methoxy-3-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-7-5-6(10)3-4-8(7)11-2/h3-5,9-10H,1-2H3 |
Clé InChI |
GJTBVHCDTWQGLM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


